molecular formula C14H14FNO2S B249956 N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide

N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide

Cat. No. B249956
M. Wt: 279.33 g/mol
InChI Key: RDJXRFJKSBDNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide, also known as DFB or NSC 750854, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce the proliferation and invasion of cancer cells. Additionally, N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have antioxidant effects and to improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized through various spectroscopic techniques. Additionally, it has been shown to have a wide range of biological activities, making it a potentially useful tool for studying various biological processes. However, there are also limitations to using N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for the study of N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and administration methods. Additionally, N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide could be further studied for its potential use in the treatment of pain and inflammation-related disorders. Finally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide and to identify potential new targets for drug development.

Synthesis Methods

N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenylamine with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been widely used in scientific research due to its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have antitumor effects in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-10-6-7-14(11(2)8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3

InChI Key

RDJXRFJKSBDNQP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C

Origin of Product

United States

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